An In-Depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid (CAS No. 1211536-36-5)
An In-Depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid (CAS No. 1211536-36-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1211536-36-5 , is a halogenated pyridine derivative that has emerged as a significant building block in the field of drug discovery and development.[1] Its unique structural features, comprising a bromine atom, a difluoromethyl group, and a carboxylic acid moiety on a pyridine scaffold, offer a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The presence of the difluoromethyl group is of particular interest as it can modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1211536-36-5 | [1] |
| Molecular Formula | C₇H₄BrF₂NO₂ | [1] |
| Molecular Weight | 252.01 g/mol | [1] |
| Synonyms | 6-Bromo-2-(difluoromethyl)nicotinic acid | [1] |
| Appearance | Solid | [2] |
| Storage | Store at 0-8 °C in an inert atmosphere | [2] |
Synthesis Strategies: A Multi-step Approach
A plausible synthetic workflow is outlined below:
Caption: A conceptual workflow for the synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid.
Step-by-Step Methodological Considerations:
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Bromination: The initial step would likely involve the regioselective bromination of a suitable pyridine precursor. N-Bromosuccinimide (NBS) is a common reagent for such transformations. The position of bromination is directed by the existing substituents on the pyridine ring.
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Difluoromethylation: The introduction of the difluoromethyl group is a critical step. Modern synthetic methods often employ reagents like (Difluoromethyl)trimethylsilane (TMSCF₂Br) in the presence of a suitable catalyst. Other methods for difluoromethylation have also been described, including the use of ethyl bromodifluoroacetate.[3] The formation of N-difluoromethylated pyridines can involve a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation.[3]
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Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. A common method to achieve this is through a Grignard reaction. The brominated intermediate can be converted to a Grignard reagent using magnesium, which is then reacted with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. A patent for the preparation of a related compound, 6-fluoronicotinic acid, describes a process involving a Grignard exchange with isopropyl magnesium chloride followed by reaction with a chloroformate.[4]
It is imperative for researchers to perform thorough literature searches for analogous reactions to optimize the conditions for each step, including the choice of solvents, catalysts, temperature, and reaction time.
Spectroscopic Characterization (Predicted)
While experimental spectral data for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is not widely published, a prediction of the key spectroscopic features can be made based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.01 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5] A strong carbonyl (C=O) stretching absorption for the carboxylic acid would be expected around 1700 cm⁻¹.[5]
Applications in Drug Discovery and Development
Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications in treating a wide range of diseases, including tuberculosis, cancer, and diabetes.[6] The incorporation of a difluoromethyl group can enhance the pharmacological profile of these molecules.
While specific applications of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of various therapeutic agents. For instance, related pyridine derivatives have been investigated as inhibitors of Janus Kinase (JAK), a family of enzymes involved in cytokine signaling.[7]
A potential area of application for compounds derived from this scaffold is in the modulation of enzyme activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues of target proteins. The bromo and difluoromethyl substituents provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Sources
- 1. echemi.com [echemi.com]
- 2. 6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS: 1214345-17-1 | AChemBlock [achemblock.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
